molecular formula C13H9BrF3NO3 B1450009 Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 228728-39-0

Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1450009
CAS No.: 228728-39-0
M. Wt: 364.11 g/mol
InChI Key: OIKAEVZAIVTLMQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine, hydroxyl, and trifluoromethyl groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by esterification and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 6-iodo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Uniqueness

Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKAEVZAIVTLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166568
Record name Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-39-0
Record name Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228728-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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